N,N'-Bis(hydroxyethyl)-N,N'-bis(trimethoxysilylpropyl)ethylenediamine N,N'-Bis(hydroxyethyl)-N,N'-bis(trimethoxysilylpropyl)ethylenediamine
Brand Name: Vulcanchem
CAS No.: 214362-07-9
VCID: VC3733622
InChI: InChI=1S/C18H44N2O8Si2/c1-23-29(24-2,25-3)17-7-9-19(13-15-21)11-12-20(14-16-22)10-8-18-30(26-4,27-5)28-6/h21-22H,7-18H2,1-6H3
SMILES: CO[Si](CCCN(CCN(CCC[Si](OC)(OC)OC)CCO)CCO)(OC)OC
Molecular Formula: C18H44N2O8Si2
Molecular Weight: 472.7 g/mol

N,N'-Bis(hydroxyethyl)-N,N'-bis(trimethoxysilylpropyl)ethylenediamine

CAS No.: 214362-07-9

Cat. No.: VC3733622

Molecular Formula: C18H44N2O8Si2

Molecular Weight: 472.7 g/mol

* For research use only. Not for human or veterinary use.

N,N'-Bis(hydroxyethyl)-N,N'-bis(trimethoxysilylpropyl)ethylenediamine - 214362-07-9

Specification

CAS No. 214362-07-9
Molecular Formula C18H44N2O8Si2
Molecular Weight 472.7 g/mol
IUPAC Name 2-[2-[2-hydroxyethyl(3-trimethoxysilylpropyl)amino]ethyl-(3-trimethoxysilylpropyl)amino]ethanol
Standard InChI InChI=1S/C18H44N2O8Si2/c1-23-29(24-2,25-3)17-7-9-19(13-15-21)11-12-20(14-16-22)10-8-18-30(26-4,27-5)28-6/h21-22H,7-18H2,1-6H3
Standard InChI Key AFHXHUBTTHIEHJ-UHFFFAOYSA-N
SMILES CO[Si](CCCN(CCN(CCC[Si](OC)(OC)OC)CCO)CCO)(OC)OC
Canonical SMILES CO[Si](CCCN(CCN(CCC[Si](OC)(OC)OC)CCO)CCO)(OC)OC

Introduction

Chemical Identity and Structure

Nomenclature and Identification

N,N'-Bis(hydroxyethyl)-N,N'-bis(trimethoxysilylpropyl)ethylenediamine is an organosilicon compound with multiple functional groups. It is identified by several key parameters:

  • CAS Registry Number: 214362-07-9

  • Molecular Formula: C18H44N2O8Si2

  • Molecular Weight: 472.7 g/mol

  • PubChem CID: 9956483

The compound is also known by several synonyms, including:

  • 2-[2-[2-hydroxyethyl(3-trimethoxysilylpropyl)amino]ethyl-(3-trimethoxysilylpropyl)amino]ethanol

  • 2-Oxa-7,10-diaza-3-siladodecan-12-ol,7-(2-hydroxyethyl)-3,3-dimethoxy-10-[3-(trimethoxysilyl)propyl]-

  • 7-(2-Hydroxyethyl)-3,3-dimethoxy-10-(3-(trimethoxysilyl)propyl)-2-oxa-7,10-diaza-3-siladodecan-12-ol

Structural Features

The molecular structure of N,N'-Bis(hydroxyethyl)-N,N'-bis(trimethoxysilylpropyl)ethylenediamine consists of an ethylenediamine core with four substituents:

  • Two hydroxyethyl groups attached to the nitrogen atoms

  • Two trimethoxysilylpropyl groups also attached to the nitrogen atoms

This creates a molecule with:

  • Two tertiary amine centers

  • Two terminal hydroxyl groups

  • Two silicon centers, each with three methoxy groups

  • A flexible carbon backbone

The compound's structure makes it conformationally flexible, as indicated by PubChem's notation that "conformer generation is disallowed since too flexible" .

Physical and Chemical Properties

Physical State and Appearance

N,N'-Bis(hydroxyethyl)-N,N'-bis(trimethoxysilylpropyl)ethylenediamine is typically encountered as a liquid, often formulated as a solution in methanol at concentrations of 66-68% .

Key Physical Properties

The compound exhibits the following physical characteristics:

PropertyValueReference
Flash Point11°C
Specific Gravity0.98
Hydrolytic Sensitivity7 (reacts slowly with moisture/water)
Molecular Weight472.7 g/mol
Physical StateLiquid

Chemical Reactivity

The trimethoxysilyl groups in the molecule are susceptible to hydrolysis, which is a defining aspect of the compound's chemical behavior. With a hydrolytic sensitivity rating of 7, the compound reacts slowly with moisture or water . This property is particularly important as it relates to:

  • Storage requirements: The compound must be stored in moisture-free conditions to prevent premature hydrolysis

  • Application mechanisms: The controlled hydrolysis often forms the basis for its use in various applications

  • Safety considerations: Hydrolysis can release methanol, contributing to handling hazards

Structural Relationship to Similar Compounds

Comparison with N,N'-Bis(3-(trimethoxysilyl)propyl)ethane-1,2-diamine

N,N'-Bis(hydroxyethyl)-N,N'-bis(trimethoxysilylpropyl)ethylenediamine is structurally related to N,N'-Bis(3-(trimethoxysilyl)propyl)ethane-1,2-diamine (CAS: 68845-16-9) . The key difference between these compounds is:

  • Our target compound contains two additional hydroxyethyl groups attached to the nitrogen atoms

  • The related compound has secondary amine centers instead of tertiary amines

This structural difference results in:

  • Different hydrogen bonding capabilities

  • Modified reactivity patterns

  • Altered solubility profiles

  • Different applications based on the functional group reactivity

Structural Implications for Reactivity

The presence of both hydroxyethyl and trimethoxysilyl groups in N,N'-Bis(hydroxyethyl)-N,N'-bis(trimethoxysilylpropyl)ethylenediamine creates a molecule with:

  • Hydrolyzable silicon-methoxy bonds that can react to form silanol groups

  • Hydroxyl groups that can participate in hydrogen bonding or be derivatized

  • Tertiary amine centers that can function as bases or nucleophiles

  • A flexible carbon backbone allowing conformational adaptability

These structural features contribute to the compound's reactivity profile and determine its suitability for various applications.

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